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Compound of Interest

Compound Name: (R)-4-Bromostyrene oxide

CAS No.: 62566-68-1

Cat. No.: B1280368 Get Quote

Executive Summary & Molecule Profile
(R)-4-Bromostyrene oxide (CAS: 62566-68-1) distinguishes itself from generic epoxides by

possessing two orthogonal reactive sites: a strained, enantiopure epoxide ring and an aryl

bromide handle. This "dual-functionality" allows it to serve as a linchpin in the synthesis of

chiral

-amino alcohols—the pharmacophore of

-adrenergic blockers—while enabling late-stage diversification via palladium-catalyzed cross-
coupling.
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Feature
(R)-4-Bromostyrene

Oxide

Racemic 4-

Bromostyrene Oxide

Styrene Oxide (No

Br)

Chirality 98% ee (R)-isomer 50:50 mixture Racemic or Chiral

Primary Use

Asymmetric synthesis

of single-enantiomer

drugs

Toxicological

standards; metabolic

studies

General mechanistic

probes

Downstream Utility
High: Br-handle allows

Suzuki/Heck coupling

Low: Separation

required after

synthesis

Low: No handle for

aryl-extension

Biological Relevance
Specific substrate for

mEH mapping
General substrate General substrate

Core Application: Synthesis of Chiral -Adrenergic
Modulators
The most critical application of (R)-4-bromostyrene oxide is its role as a precursor for chiral

ethanolamines, a scaffold found in

-adrenergic agonists (e.g., Mirabegron analogs) and

-blockers. The (R)-configuration of the epoxide typically yields the (R)-alcohol upon nucleophilic
attack, which is often the bioactive eutomer for this class of drugs.

Comparative Advantage: The "Bromine Handle"
Unlike unsubstituted styrene oxide, the para-bromine atom allows for divergent synthesis.

Step 1: Ring opening with an amine yields the chiral core.

Step 2: The bromine atom remains intact, allowing subsequent Suzuki-Miyaura coupling to

attach the "tail" of the drug molecule.

Alternative: Using unsubstituted styrene oxide would require pre-functionalizing the

starting material, which can be chemically unstable.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1280368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Regioselective Aminolysis
Objective: Synthesis of (R)-2-(isopropylamino)-1-(4-bromophenyl)ethanol (Beta-blocker

pharmacophore analog).

Principle: Nucleophilic attack of the amine occurs predominantly at the less hindered

terminal carbon (

), preserving the stereocenter at

.

Green Chemistry Modification: This protocol uses a solvent-free approach to maximize

regioselectivity and yield.

Materials:

(R)-4-Bromostyrene oxide (1.0 mmol, >98% ee)

Isopropylamine (1.2 mmol)

Catalyst: Silica-bonded S-sulfonic acid (SBSSA) or mild Lewis Acid (e.g.,

)

Apparatus: Sealed pressure tube (if amine is volatile) or round-bottom flask.

Step-by-Step Workflow:

Charge: Place (R)-4-bromostyrene oxide (199 mg) in a reaction vessel.

Addition: Add isopropylamine (1.2 equiv) dropwise. If using SBSSA catalyst (100 mg), add it

now.[1]

Reaction: Stir the mixture at room temperature for 2–4 hours.

Note: Solvent-free conditions favor the

mechanism, enhancing regioselectivity for the terminal position (95:5
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:

ratio).

Work-up: Dilute with ethyl acetate (10 mL). Filter to remove the solid catalyst (if used).[1][2]

Purification: Concentrate the filtrate under reduced pressure. The crude product is typically

pure enough (>95%) for downstream coupling. If necessary, recrystallize from

hexane/ethanol.

Validation:

HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), to confirm retention of ee%.

NMR: Verify the diagnostic doublet of doublets for the

proton at

4.6–4.8 ppm.

Mechanistic Probe for Microsomal Epoxide
Hydrolase (mEH)
(R)-4-Bromostyrene oxide is a "gold standard" probe for mapping the active site of

Microsomal Epoxide Hydrolase (mEH). The bulky bromine atom and specific chirality provide

kinetic data that simple styrene oxide cannot.

Kinetic Comparison Data
The following table summarizes the kinetic impact of the bromine substitution and chirality on

hydrolysis rates by mammalian mEH.
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Substrate
(

)
(nmol/min/mg)

Specificity
Constant (

)

Interpretation

(R)-Styrene

Oxide
~80 High High

Rapidly

hydrolyzed;

"Good"

substrate.

(S)-Styrene

Oxide
~80 Moderate Medium

Slower turnover

than (R).

(R)-4-Bromo-SO 15–25 Low
High Affinity /

Low Turnover

The Br atom

increases

lipophilicity

(lower

) but sterically

hinders the

catalytic water

attack (lower

).

(S)-4-Bromo-SO 15–25 Very Low Inhibitor Potential

Often acts as a

competitive

inhibitor due to

tight binding but

poor hydrolysis

rate.

Scientific Insight: The (R)-enantiomer is preferentially hydrolyzed by mEH to the (R,R)-diol.[3]

The para-bromine atom acts as a hydrophobic anchor, increasing affinity (

decreases) but slowing the rate-limiting step (hydrolysis of the alkyl-enzyme intermediate). This
makes (R)-4-bromostyrene oxide an excellent slow-substrate probe for studying enzyme
inhibition.
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The following diagrams illustrate the synthetic utility and biological fate of (R)-4-Bromostyrene
oxide.

Synthesis & Functionalization Pathway
This workflow demonstrates how the "Dual-Handle" nature is exploited in drug discovery.
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(Ar-B(OH)2, Pd(0))
Cross-Coupling Beta-Adrenergic Agonist Analog

(Biaryl Tail + Chiral Head)
C-C Bond Formation
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Caption: Divergent synthesis of beta-adrenergic agonists preserving the chiral center while

extending the aryl tail.

Enzymatic Hydrolysis Mechanism (mEH)
This diagram details the specific kinetic fate of the molecule in metabolic studies.
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Caption: Kinetic pathway of mEH hydrolysis. The bromine substituent stabilizes the Michaelis

complex but slows the final hydrolysis step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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